molecular formula C22H26N2O4 B3108524 (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate CAS No. 166410-28-2

(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate

Cat. No.: B3108524
CAS No.: 166410-28-2
M. Wt: 382.5 g/mol
InChI Key: LPCNXVJXDPVSMA-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate (CAS: 166410-28-2, C₂₃H₂₆N₂O₂) is a bifunctional carbamate derivative featuring two orthogonal protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (Boc) groups. It is synthesized via a two-step process involving the reaction of tert-butyl (2-aminoethyl)carbamate with Fmoc-OSu in a water-acetonitrile system, achieving a high yield of 96% . The compound serves as a key intermediate in organic synthesis, particularly for introducing protected ethylenediamine moieties in peptide and biomolecule design. Its tert-butyl group is selectively removed under acidic conditions (e.g., HCl in ethyl acetate), while the Fmoc group requires basic conditions (e.g., piperidine), enabling sequential deprotection strategies .

Properties

IUPAC Name

tert-butyl N-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-22(2,3)28-21(26)24-13-12-23-20(25)27-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCNXVJXDPVSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate typically involves the reaction of tert-butyl (2-aminoethyl)carbamate with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of sodium bicarbonate in a mixture of tetrahydrofuran (THF) and water at 0°C . The product is then purified using silica gel chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorenones under aerobic conditions in the presence of potassium hydroxide (KOH) in THF.

    Substitution: The compound can participate in substitution reactions where the fluorenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium hydroxide (KOH) in THF under aerobic conditions.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Fluorenones.

    Substitution: Products vary based on the nucleophile used in the reaction.

Scientific Research Applications

Organic Synthesis

The compound plays a significant role in organic synthesis, particularly as a protecting group for amines and carboxylic acids. The fluorenyl group provides stability and enhances the photophysical properties of the compound, making it suitable for photochemical reactions. Its synthesis typically involves the reaction of N-Boc-ethylenediamine with Fmoc-succinimidyl carbonate in an organic solvent such as chloroform.

Key Features:

  • Stability: The fluorenyl group contributes to the compound's overall stability.
  • Reactivity: The presence of the tert-butyl group increases lipophilicity, enhancing solubility in organic solvents.

Materials Science

In materials science, (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate is utilized in the development of advanced materials due to its unique chemical properties. Its ability to form stable complexes can be exploited in creating polymeric materials with specific functionalities.

Applications:

  • Polymer Chemistry: Used as a building block in the synthesis of polymers.
  • Nanotechnology: Potential applications in creating nanomaterials or as a component in nanocomposites.

Pharmaceutical Development

This compound has potential applications in pharmaceutical development, particularly as a precursor for drug synthesis. Its structural characteristics allow for modifications that can lead to the creation of new therapeutic agents.

Case Studies:

  • Drug Design: Research indicates that derivatives of this compound can be designed to target specific biological pathways.
  • Bioavailability Enhancement: The lipophilic nature of the tert-butyl group may improve the bioavailability of certain drugs.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amine group of amino acids during the synthesis process, preventing unwanted reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .

Comparison with Similar Compounds

Protection/Deprotection Strategies

Compound Name Molecular Formula Protecting Groups Deprotection Method Stability Profile
(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate C₂₃H₂₆N₂O₂ Fmoc, tert-butyl Acid (HCl) for tert-butyl; Base (piperidine) for Fmoc Acid-labile tert-butyl; Base-labile Fmoc
Fmoc-Gly-OH C₁₉H₁₇NO₄ Fmoc Base (piperidine) Base-sensitive; unstable in prolonged acidic conditions
Boc-ethylenediamine C₉H₁₈N₂O₂ Boc Acid (TFA) Acid-labile; stable under basic conditions
Cbz-ethylenediamine C₁₀H₁₂N₂O₂ Benzyloxycarbonyl (Cbz) Hydrogenolysis (H₂/Pd-C) Sensitive to reducing agents

Key Findings :

  • The dual-protection system in the target compound enables orthogonal deprotection , a feature critical for sequential functionalization in peptide synthesis. This contrasts with single-protected analogs like Boc- or Cbz-ethylenediamine, which lack such versatility .
  • The Fmoc group offers advantages over Cbz in avoiding hazardous hydrogenolysis conditions, though it requires anhydrous basic environments .

Mass Spectrometry and Fragmentation Behavior

Ethane-1,2-diyldicarbamate derivatives exhibit distinct fragmentation patterns. In collision-induced dissociation (CID) experiments:

  • The parent compound’s m/z 73 fragment undergoes charge separation, producing peaks at m/z 129, 102, and 85 .
  • In contrast, Fmoc-protected analogs generate dominant fragments corresponding to Fmoc cleavage (e.g., m/z 222 for Fmoc+), while tert-butyl-containing compounds show loss of isobutene (m/z 56) .

This highlights the compound’s unique behavior under CID, useful for analytical identification in complex mixtures.

Bioconjugation

Its dual-protection design is advantageous for constructing heterobifunctional crosslinkers, outperforming single-protected analogs like Boc-ethylenediamine in multi-step bioconjugation workflows .

Commercial Availability and Purity

The compound is available at ≥97% purity (100 mg to 1 g scales) from suppliers like科淼生物 (). Comparatively, Fmoc-ethylenediamine is less commonly available and often requires custom synthesis .

Biological Activity

(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate, with the CAS number 166410-28-2, is a synthetic compound that has garnered attention in various scientific research applications. Its molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4}, and it has a molecular weight of 382.45 g/mol. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications.

PropertyValue
Molecular FormulaC22H26N2O4C_{22}H_{26}N_{2}O_{4}
Molecular Weight382.45 g/mol
CAS Number166410-28-2
Boiling PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Research indicates that this compound may exhibit antioxidant properties , which can mitigate oxidative stress in cells. Additionally, it has been studied for its potential anti-inflammatory effects , making it relevant in conditions characterized by inflammation.

Case Studies and Research Findings

  • Antioxidant Activity : A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed significant scavenging activity against free radicals, suggesting a potential role in preventing oxidative damage in biological systems .
  • Anti-inflammatory Effects : In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial for treating diseases such as arthritis and other inflammatory disorders .
  • Neuroprotective Properties : Research has also explored the neuroprotective effects of this compound. A recent study found that it could protect neuronal cells from apoptosis induced by neurotoxic agents, highlighting its potential use in neurodegenerative diseases .

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicological studies. It is classified with precautionary statements indicating potential hazards such as skin irritation and respiratory issues upon exposure . Therefore, handling this compound requires appropriate safety measures.

Applications in Research

Given its biological activities, this compound is being investigated for several applications:

  • Drug Development : Its antioxidant and anti-inflammatory properties make it a candidate for developing new therapeutic agents targeting chronic diseases.
  • Biochemical Research : This compound is utilized in studies aimed at understanding oxidative stress and inflammation mechanisms at the cellular level.

Q & A

Q. What are the standard synthetic protocols for preparing (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate in academic laboratories?

The compound is synthesized via carbamate-forming reactions using tert-butyl and Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting groups. A typical procedure involves reacting tert-butyl-protected amines with Fmoc-activated intermediates in a biphasic solvent system (e.g., THF:H₂O) under mild basic conditions (NaHCO₃). For example, a related dicarbamate was synthesized with 89% yield by reacting tert-butyl piperazine derivatives with benzyloxycarbonyl succinimide in THF/water, followed by extraction with ethyl acetate and drying .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the presence of tert-butyl (δ ~1.42 ppm, singlet) and Fmoc groups (δ ~7.28–7.39 ppm, aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at 295.1654 m/z for a similar dicarbamate) and fragmentation patterns, including charge-separation pathways observed in CID experiments .
  • Chromatography : Ion chromatography or reverse-phase HPLC can resolve dicarbamate derivatives from byproducts, especially in aqueous mixtures .

Q. How can researchers optimize purification methods for this compound?

Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) to remove polar impurities. For challenging separations, column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is recommended. Hydrophobic frits or anhydrous sodium sulfate are used to dry organic layers post-extraction .

Q. What are the stability considerations for storing this compound?

The tert-butyl group is acid-labile, while the Fmoc group is base-sensitive. Store under inert atmosphere (N₂/Ar) at –20°C in dark, moisture-free conditions to prevent hydrolysis or deprotection. Avoid prolonged exposure to trifluoroacetic acid (TFA) or piperidine, commonly used in peptide synthesis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts or MS fragments) be resolved during characterization?

Contradictions may arise from rotamers, impurities, or diastereomers. Strategies include:

  • Variable-temperature NMR to identify dynamic rotational barriers.
  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
  • Isotopic labeling (e.g., deuterated solvents) to clarify splitting patterns. Cross-validation with HRMS and elemental analysis is essential to rule out impurities .

Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?

It serves as a dual-protected diamine linker, enabling orthogonal deprotection: the tert-butyl group is removed with TFA, while the Fmoc group is cleaved with piperidine. This allows sequential coupling in peptide chain elongation, as demonstrated in the synthesis of Fmoc-Orn(Boc)-OH derivatives .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Density functional theory (DFT) calculations can model transition states for carbamate hydrolysis or nucleophilic substitution. Solvent effects (e.g., water vs. THF) are simulated using continuum solvation models. Kinetic studies (e.g., pH-rate profiles) validate computational predictions .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Controlled stoichiometry : Use 1.1 equivalents of activating reagents (e.g., BOP) to minimize unreacted intermediates.
  • Low-temperature reactions : Reduce thermal decomposition of Fmoc groups.
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress .

Q. How does the compound’s structure influence its performance as a protecting group?

The tert-butyl group provides steric shielding, preventing undesired nucleophilic attacks on the carbamate. The Fmoc group’s UV-active fluorenyl moiety enables real-time monitoring via HPLC with UV detection. Orthogonal protection allows sequential deprotection in multi-step syntheses .

Q. What are the implications of using this compound in enzyme-mediated catalysis studies?

Its carbamate groups can act as enzyme inhibitors or substrates. For example, in studies on ureases or proteases, the compound’s stability under physiological pH (7.4) must be validated via LC-MS to ensure intact delivery to active sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate
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(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate

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